
O-(7-chloro-4-quinolyl)ethylene glycol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Chloro-quinolin-4-yloxy)-ethanol is a chemical compound that features a quinoline ring substituted with a chlorine atom at the 7th position and an ethoxy group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-quinolin-4-yloxy)-ethanol typically involves the reaction of 7-chloroquinoline with ethylene glycol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(7-Chloro-quinolin-4-yloxy)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(7-chloroquinolin-4-yloxy)acetaldehyde.
Reduction: Formation of 2-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yloxy)ethanol.
Substitution: Formation of 2-(7-substituted-quinolin-4-yloxy)ethanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimalarial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(7-Chloro-quinolin-4-yloxy)-ethanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the crystallization of heme, a crucial process in the life cycle of the malaria parasite . Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloroquinoline: A precursor in the synthesis of 2-(7-Chloro-quinolin-4-yloxy)-ethanol.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with a hydroxyl group at the 4th position of the quinoline ring.
Uniqueness
2-(7-Chloro-quinolin-4-yloxy)-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H10ClNO2 |
|---|---|
Peso molecular |
223.65 g/mol |
Nombre IUPAC |
2-(7-chloroquinolin-4-yl)oxyethanol |
InChI |
InChI=1S/C11H10ClNO2/c12-8-1-2-9-10(7-8)13-4-3-11(9)15-6-5-14/h1-4,7,14H,5-6H2 |
Clave InChI |
PWWZYMANOISBAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C=C1Cl)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




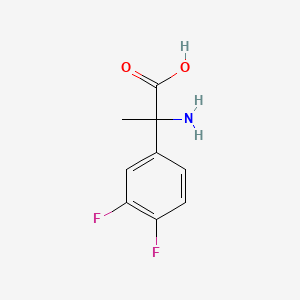
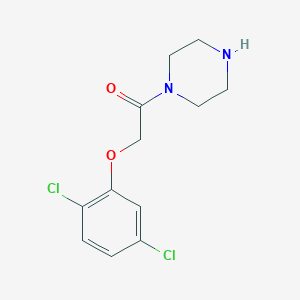
![6,12-Epoxy-6h,12h-dibenzo[b,f][1,5]dioxocin](/img/structure/B12118568.png)


![4-[2-(4-Chlorophenoxy)acetamido]butanoic acid](/img/structure/B12118581.png)
![Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy-](/img/structure/B12118587.png)
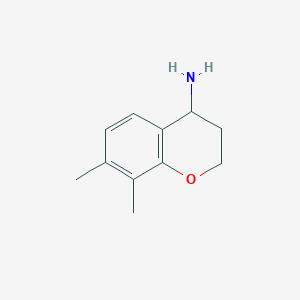
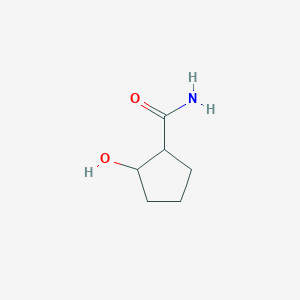
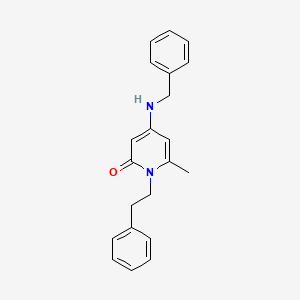
![Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine](/img/structure/B12118609.png)

